3-(Furan-2-yl)-4-oxo-6-phenyl-1,2,4lambda~5~-triazine
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Overview
Description
3-(Furan-2-yl)-4-oxo-6-phenyl-1,2,4lambda~5~-triazine is a heterocyclic compound that features a furan ring, a phenyl group, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-4-oxo-6-phenyl-1,2,4lambda~5~-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carbaldehyde with hydrazine derivatives, followed by cyclization with phenyl isocyanate. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-4-oxo-6-phenyl-1,2,4lambda~5~-triazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triazine ring can be reduced to form dihydrotriazine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-(Furan-2-yl)-4-oxo-6-phenyl-1,2,4lambda~5~-triazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-4-oxo-6-phenyl-1,2,4lambda~5~-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)pyrazol-4-yl chalcones: These compounds also feature a furan ring and have shown potential anticancer activity.
Furan-2-carbaldehyde derivatives: These compounds are used in the synthesis of various heterocyclic compounds and have similar reactivity.
Uniqueness
3-(Furan-2-yl)-4-oxo-6-phenyl-1,2,4lambda~5~-triazine is unique due to its combination of a furan ring, a phenyl group, and a triazine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
207601-78-3 |
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Molecular Formula |
C13H9N3O2 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
3-(furan-2-yl)-4-oxido-6-phenyl-1,2,4-triazin-4-ium |
InChI |
InChI=1S/C13H9N3O2/c17-16-9-11(10-5-2-1-3-6-10)14-15-13(16)12-7-4-8-18-12/h1-9H |
InChI Key |
LPOVARMMNJEZHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C[N+](=C(N=N2)C3=CC=CO3)[O-] |
Origin of Product |
United States |
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